
3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile
Overview
Description
3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C10H11NO2
- IUPAC Name : this compound
This compound features two hydroxyl groups that may contribute to its reactivity and biological activity.
1. Antioxidant Activity
Several studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism : The compound is believed to scavenge free radicals, thereby reducing oxidative damage to cells. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Study | Method | Result |
---|---|---|
DPPH Assay | IC50 = 50 µM | |
ABTS Assay | Significant reduction in absorbance at 734 nm |
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens.
- Case Study : A study evaluated the compound against common bacterial strains such as E. coli and S. aureus.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
3. Potential Therapeutic Applications
The compound's biological activity suggests potential therapeutic applications, particularly in cancer treatment and inflammation modulation.
- Anticancer Activity : Preliminary studies have indicated that it may inhibit tumor growth in certain cancer models.
Cancer Model | Inhibition Rate (%) |
---|---|
Ehrlich Ascites Carcinoma | 46% at 75 mg/kg |
This inhibition was observed at doses well below toxic levels, highlighting its potential as a safe therapeutic agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antioxidant Mechanism : The hydroxyl groups may play a critical role in electron donation to free radicals.
- Antimicrobial Mechanism : Disruption of microbial cell membranes or interference with metabolic pathways may be involved.
Properties
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJHQJLGKJHPTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.